methyl 2-[N-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]acetate
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Overview
Description
Methyl 2-[N-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]acetate is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory properties .
Mechanism of Action
Target of Action
Methyl 2-[2,3-dihydro-1,4-benzodioxin-6-yl([1,2,4]triazolo[4,3-a]pyridin-6-ylsulfonyl)amino]acetate is a complex compound with potential therapeutic applications. The primary targets of this compound are cholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in the nervous system and inflammatory responses, respectively.
Mode of Action
The compound interacts with its targets by inhibiting their activity. Methyl 2-[2,3-dihydro-1,4-benzodioxin-6-yl([1,2,4]triazolo[4,3-a]pyridin-6-ylsulfonyl)amino]acetate exhibits moderate to weak inhibition of cholinestrases and lipoxygenase enzymes . This inhibition can lead to changes in the biochemical processes mediated by these enzymes.
Biochemical Pathways
Methyl 2-[2,3-dihydro-1,4-benzodioxin-6-yl([1,2,4]triazolo[4,3-a]pyridin-6-ylsulfonyl)amino]acetate affects the biochemical pathways associated with cholinesterases and lipoxygenase. The inhibition of cholinesterases can impact neurotransmission, while the inhibition of lipoxygenase can affect inflammatory responses. The downstream effects of these changes can have significant impacts on physiological processes .
Pharmacokinetics
Similar compounds are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can impact the bioavailability of the compound.
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other benzodioxin derivatives , it may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is possible that it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
There is currently no available data on the effects of Methyl 2-[2,3-dihydro-1,4-benzodioxin-6-yl([1,2,4]triazolo[4,3-a]pyridin-6-ylsulfonyl)amino]acetate at different dosages in animal models . Future studies could investigate any threshold effects, as well as any toxic or adverse effects at high doses.
Preparation Methods
The synthesis of methyl 2-[N-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]acetate involves multiple steps. The initial step typically includes the reaction of 1,4-benzodioxane-6-amine with sulfonyl chlorides in an aqueous alkaline medium. This reaction yields the intermediate sulfonamide, which is then further reacted with various alkyl or aralkyl halides in the presence of a base such as lithium hydride in N,N-dimethylformamide (DMF) to produce the final compound .
Chemical Reactions Analysis
Methyl 2-[N-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]acetate undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide nitrogen, using reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Methyl 2-[N-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]acetate has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of cholinesterase enzymes.
Medicine: Investigated for its therapeutic potential in treating diseases such as Alzheimer’s and bacterial infections.
Industry: Utilized in the development of new materials with specific properties
Comparison with Similar Compounds
Methyl 2-[N-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]acetate is unique due to its specific structure and the presence of the benzodioxane and triazolopyridine moieties. Similar compounds include:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: Known for its antibacterial properties.
6-Acetyl-1,4-benzodioxane: Used in various organic synthesis reactions.
Methyl (2Z)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-4-oxobut-2-enoate: Studied for its potential biological activities.
These compounds share structural similarities but differ in their specific functional groups and biological activities.
Properties
IUPAC Name |
methyl 2-[2,3-dihydro-1,4-benzodioxin-6-yl([1,2,4]triazolo[4,3-a]pyridin-6-ylsulfonyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O6S/c1-25-17(22)10-21(12-2-4-14-15(8-12)27-7-6-26-14)28(23,24)13-3-5-16-19-18-11-20(16)9-13/h2-5,8-9,11H,6-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCROQHYXNFWPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(C1=CC2=C(C=C1)OCCO2)S(=O)(=O)C3=CN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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